molecular formula C10H8ClNO2 B2413736 5-chloro-1,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione CAS No. 343774-29-8

5-chloro-1,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione

Cat. No.: B2413736
CAS No.: 343774-29-8
M. Wt: 209.63
InChI Key: XGXWFTPVQXNCKH-UHFFFAOYSA-N
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Description

5-chloro-1,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione is a chemical compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and industry. This compound, with its unique structure, offers interesting properties that make it a subject of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione can be achieved through several synthetic routes. One common method involves the reaction of 3-chloropropionyl chloride with chlorobenzene in the presence of aluminum chloride and sulfuric acid. The reaction conditions are optimized to achieve high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for cost-effectiveness and efficiency, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5-chloro-1,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while substitution reactions can produce a variety of substituted indole derivatives.

Scientific Research Applications

5-chloro-1,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2,3-dihydro-1H-indole-2,3-dione
  • 1,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione
  • 5-chloro-1,7-dimethyl-1H-indole

Uniqueness

5-chloro-1,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and methyl groups influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-chloro-1,7-dimethylindole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-5-3-6(11)4-7-8(5)12(2)10(14)9(7)13/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGXWFTPVQXNCKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N(C(=O)C2=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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